3-(2,3-Dimethylbenzoyl)thiophene

Descripción general

Descripción

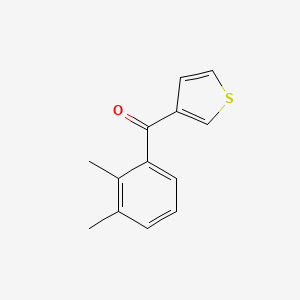

3-(2,3-Dimethylbenzoyl)thiophene is a heterocyclic compound that belongs to the class of thiophenes. It is characterized by the presence of a thiophene ring substituted with a 2,3-dimethylbenzoyl group. This compound is a yellow crystalline solid and is widely used in various fields, including medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylbenzoyl)thiophene can be achieved through several methods. One common approach involves the condensation reaction between 2,3-dimethylbenzoyl chloride and thiophene in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Another method involves the use of a Friedel-Crafts acylation reaction, where thiophene is acylated with 2,3-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction also requires anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,3-Dimethylbenzoyl)thiophene undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the 2,3-dimethylbenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives

Aplicaciones Científicas De Investigación

Organic Electronics

Organic Field-Effect Transistors (OFETs)

3-(2,3-Dimethylbenzoyl)thiophene is utilized in the fabrication of organic field-effect transistors. Its thiophene backbone contributes to high charge mobility and stability, which are essential for efficient device performance. Studies have shown that thiophene derivatives can enhance the electrical characteristics of OFETs, making them suitable for applications in flexible electronics and displays .

Solar Cells

In organic photovoltaics, this compound serves as a building block for donor-acceptor systems. The compound's ability to form strong π-π interactions allows for effective light absorption and charge separation, leading to improved power conversion efficiencies in solar cells. Research indicates that incorporating thiophene derivatives can significantly enhance the performance of organic solar cells .

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that thiophene derivatives exhibit promising anticancer properties. Specifically, this compound has been investigated for its potential to inhibit cancer cell proliferation. Studies indicate that compounds with a thiophene moiety can induce apoptosis in various cancer cell lines, highlighting their therapeutic potential .

Antimicrobial Properties

Thiophene derivatives, including this compound, have shown significant antimicrobial activity against a range of pathogens. The compound's structure allows it to interact effectively with microbial membranes, leading to cell disruption and death. This property makes it a candidate for developing new antimicrobial agents .

Materials Science

Liquid Crystals

The unique properties of this compound make it suitable for use in liquid crystal applications. Its ability to form ordered structures under specific conditions allows it to be used in displays and other optical devices. Research into the synthesis of thiophene-based liquid crystals indicates their potential for high-performance applications due to their tunable optical properties .

Table 1: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Organic Electronics | OFETs | High charge mobility |

| Solar Cells | Improved power conversion efficiency | |

| Medicinal Chemistry | Anticancer Agents | Induces apoptosis in cancer cells |

| Antimicrobial Agents | Effective against various pathogens | |

| Materials Science | Liquid Crystals | Tunable optical properties |

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.5 |

| HeLa (Cervical Cancer) | 12.0 | |

| A549 (Lung Cancer) | 18.7 |

Mecanismo De Acción

The mechanism of action of 3-(2,3-Dimethylbenzoyl)thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anti-inflammatory effects could be mediated through the modulation of inflammatory pathways.

In the context of organic electronics, the compound’s mechanism of action involves its ability to facilitate charge transport and improve the efficiency of electronic devices. The presence of the thiophene ring enhances π-conjugation, which is crucial for the conductivity and performance of organic semiconductors.

Comparación Con Compuestos Similares

3-(2,3-Dimethylbenzoyl)thiophene can be compared with other thiophene derivatives, such as:

2-Acetylthiophene: Similar in structure but with an acetyl group instead of a 2,3-dimethylbenzoyl group. It is used in the synthesis of pharmaceuticals and agrochemicals.

3-Benzoylthiophene: Contains a benzoyl group without the dimethyl substitution. It is studied for its potential use in organic electronics and as a precursor in chemical synthesis.

2,5-Dimethylthiophene: Lacks the benzoyl group but has methyl groups at the 2 and 5 positions. It is used in the production of polymers and as a flavoring agent.

The uniqueness of this compound lies in the presence of both the thiophene ring and the 2,3-dimethylbenzoyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Actividad Biológica

3-(2,3-Dimethylbenzoyl)thiophene is an organic compound characterized by a thiophene ring substituted with a benzoyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H10OS

- Molecular Weight : 202.27 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted the effectiveness of related benzoyl derivatives against various bacterial strains, suggesting that the thiophene moiety contributes to this activity through mechanisms such as disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, it was found to induce apoptosis in cancer cell lines by activating caspase pathways. The compound's ability to inhibit cell proliferation was attributed to its interaction with specific cellular targets involved in cell cycle regulation .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, leading to apoptosis.

- Cell Cycle Arrest : Research indicates that it can cause G1 phase arrest in cancer cells, preventing their proliferation.

Study 1: Antimicrobial Efficacy

In a comparative study of various thiophene derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests moderate antimicrobial efficacy compared to standard antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 3-(2-Methylbenzoyl)thiophene | 16 | Escherichia coli |

| Benzylpenicillin | 0.5 | Staphylococcus aureus |

Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 50 |

| 50 | 30 |

The results indicate that higher concentrations lead to significant cytotoxic effects.

Propiedades

IUPAC Name |

(2,3-dimethylphenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-9-4-3-5-12(10(9)2)13(14)11-6-7-15-8-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQQVQVYUDJNFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CSC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641837 | |

| Record name | (2,3-Dimethylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896618-58-9 | |

| Record name | (2,3-Dimethylphenyl)-3-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=896618-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dimethylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.